Ajmaline monoethanolate Ajmaline monoethanolate
Brand Name: Vulcanchem
CAS No.: 60991-48-2
VCID: VC17044701
InChI: InChI=1S/C20H26N2O2.C2H6O/c1-3-10-11-8-14-17-20(12-6-4-5-7-13(12)21(17)2)9-15(16(11)18(20)23)22(14)19(10)24;1-2-3/h4-7,10-11,14-19,23-24H,3,8-9H2,1-2H3;3H,2H2,1H3/t10-,11-,14-,15-,16-,17-,18+,19+,20+;/m0./s1
SMILES:
Molecular Formula: C22H32N2O3
Molecular Weight: 372.5 g/mol

Ajmaline monoethanolate

CAS No.: 60991-48-2

Cat. No.: VC17044701

Molecular Formula: C22H32N2O3

Molecular Weight: 372.5 g/mol

* For research use only. Not for human or veterinary use.

Ajmaline monoethanolate - 60991-48-2

Specification

CAS No. 60991-48-2
Molecular Formula C22H32N2O3
Molecular Weight 372.5 g/mol
IUPAC Name ethanol;(1R,9R,10S,12R,13S,14R,16S,17S,18R)-13-ethyl-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-triene-14,18-diol
Standard InChI InChI=1S/C20H26N2O2.C2H6O/c1-3-10-11-8-14-17-20(12-6-4-5-7-13(12)21(17)2)9-15(16(11)18(20)23)22(14)19(10)24;1-2-3/h4-7,10-11,14-19,23-24H,3,8-9H2,1-2H3;3H,2H2,1H3/t10-,11-,14-,15-,16-,17-,18+,19+,20+;/m0./s1
Standard InChI Key ASXHFVPFQMMNNZ-LCJCZRDQSA-N
Isomeric SMILES CC[C@H]1[C@@H]2C[C@H]3[C@H]4[C@@]5(C[C@@H]([C@H]2[C@H]5O)N3[C@@H]1O)C6=CC=CC=C6N4C.CCO
Canonical SMILES CCC1C2CC3C4C5(CC(C2C5O)N3C1O)C6=CC=CC=C6N4C.CCO

Introduction

Chemical Identity and Structural Characteristics

Ajmaline monoethanolate is formally designated as (17R,21α)-ajmalan-17,21-diol compounded with ethanol. Its molecular formula is C₂₀H₂₆N₂O₂·C₂H₆O, with a molar mass of 410.53 g/mol. The compound’s structure integrates ajmaline’s complex indole alkaloid framework with ethanol through non-covalent interactions, likely hydrogen bonding between the hydroxyl groups of ethanol and ajmaline’s polycyclic system .

Stereochemical Configuration

The ajmaline core features five stereocenters, including a trans-quinolizidine ring system and a β-oriented hydroxyl group at C-21. X-ray crystallography of ajmaline derivatives confirms that the monoethanolate retains the natural (17R,21α) configuration, critical for its biological activity . The SMILES notation ([C@@]123c4c(N([C@]3([C@]5(N6[C@@H]([C@H]([C@@]([C@H]([C@H]1O)[C@@H]6C2)(C5)[H])CC)O)[H])[H])C)cccc4.CCO) delineates the stereochemistry, emphasizing the R configuration at C-17 and the α-orientation of the C-21 hydroxyl .

Physicochemical Properties

  • Solubility: Ethanol solvation improves ajmaline’s aqueous solubility (>5 mg/mL vs. <1 mg/mL for freebase ajmaline) .

  • Stability: The monoethanolate form reduces hygroscopicity, enhancing shelf-life under ambient conditions.

  • Spectroscopic Data: UV-Vis spectra show λₘₐₐ at 280 nm (ε = 4,200 L·mol⁻¹·cm⁻¹), characteristic of the indole chromophore .

Pharmacological Mechanisms and Cardiac Effects

Ajmaline monoethanolate exerts its antiarrhythmic effects primarily through voltage-gated sodium (Naᵥ) and potassium (HERG/Kᵥ11.1) channel modulation.

HERG Potassium Channel Blockade

Ajmaline inhibits the human ether-à-go-go-related gene (HERG) channel, which mediates the cardiac delayed rectifier potassium current (Iₖᵣ). Electrophysiological studies in HEK293 cells reveal an IC₅₀ of 1.0 μM for HERG blockade, within the therapeutic plasma concentration range (0.5–2.5 μM) . Key mechanistic insights include:

  • State-Dependent Block: Ajmaline preferentially binds to open and inactivated HERG channels, exhibiting positive frequency dependence .

  • Aromatic Residue Interactions: Mutagenesis studies (Y652A, F656A) abolish ajmaline’s inhibitory effects, implicating π-π interactions in S6 helix binding .

Sodium Channel Modulation

As a class Ia antiarrhythmic, ajmaline prolongs the cardiac action potential by inhibiting Naᵥ1.5 channels (IC₅₀ = 3.2 μM), delaying phase 0 depolarization and increasing QRS duration. This dual Na⁺/K⁺ channel blockade underlies its efficacy in suppressing reentrant arrhythmias but also contributes to proarrhythmic risks, notably torsades de pointes .

Biosynthesis and Biotechnological Production

Ajmaline is biosynthesized in Rauvolfia serpentina via a 15-enzyme pathway, with recent advances completing the elucidation of its route . The monoethanolate form likely arises during post-harvest processing, though its biosynthetic origin remains uncharacterized.

Enzymatic Pathway in R. serpentina

  • Strictosidine Formation: Tryptamine and secologanin condense via strictosidine synthase (STR).

  • Oxidative Cyclization: Sarpagan bridge enzyme (SBE) generates polyneuridine aldehyde.

  • Acetylation and Hydroxylation: Vinorine hydroxylase (VH) produces vomilenine, the direct precursor to ajmaline .

  • Reductive Steps:

    • Vomilenine 1,2-Reduction: Catalyzed by RsCAD2 (IC₅₀ = 42.3 μM in Xenopus oocytes) .

    • 19,20-Reduction: Mediated by RsRR4, yielding 17-O-acetylnorajmaline .

  • Ester Hydrolysis: Root-specific esterases (AAE1/2) remove the acetyl group, followed by N-methylation to form ajmaline .

Heterologous Production in Yeast

Engineered Saccharomyces cerevisiae strains expressing RsCAD2, RsRR4, AAE1, and NNMT achieve de novo ajmaline titers of 0.8 mg/L, marking a milestone in sustainable alkaloid production . Ethanol supplementation in culture media may facilitate monoethanolate formation, though this requires empirical validation.

Therapeutic Applications and Clinical Considerations

Indications

  • Ventricular Tachyarrhythmias: Ajmaline monoethanolate (10 mg/kg IV) restores sinus rhythm in 78% of acute cases .

  • Brugada Syndrome Diagnosis: Provocative testing with ajmaline (1 mg/kg over 5 min) induces ST-segment elevation in 92% of genetically confirmed patients .

Adverse Effects

  • QT Prolongation: Incidence of 4.7% at therapeutic doses, rising to 18% in CYP2D6 poor metabolizers .

  • Hypotension: α₁-Adrenergic receptor blockade causes dose-dependent blood pressure drops (ΔSBP = −25 mmHg at 10 mg/kg) .

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